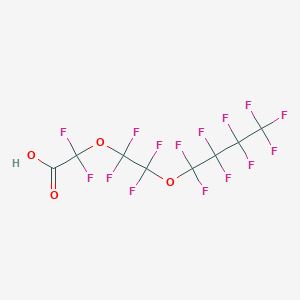

Perfluoro-3,6-dioxadecanoic acid

概要

説明

Synthesis Analysis

The synthesis of perfluoro fatty acids, which are structurally related to Perfluoro-3,6-dioxadecanoic acid, has been explored through a versatile method that could potentially be adapted for the synthesis of Perfluoro-3,6-dioxadecanoic acid itself. The method involves the use of a 2-lithio-1,3-dithiane derived from aldehydes, which is alkylated with an oxabicyclooctyl ester of a bromoalkanoic acid. Subsequent steps include hydroboration-oxidation, alcohol protection, and halofluorination to introduce gem-difluoro groups, followed by fluoride ion displacement of a trifluoromethanesulfonate to introduce the terminal fluorine .

Molecular Structure Analysis

The molecular structure of perfluoro fatty acids, which are analogs of Perfluoro-3,6-dioxadecanoic acid, has been characterized using various spectroscopic techniques. For instance, perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid esters have been extensively characterized by FT-IR, 1H NMR, and 19F NMR, which could provide insights into the structural aspects of Perfluoro-3,6-dioxadecanoic acid .

Chemical Reactions Analysis

Perfluoroalkanoic acids have been used in electrooxidation reactions with electron-deficient olefins to yield perfluoroalkylated products. This reaction showcases the reactivity of perfluoroalkanoic acids, which could be relevant to understanding the chemical behavior of Perfluoro-3,6-dioxadecanoic acid in similar contexts .

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluoro fatty acids can be inferred from studies on their combustion energies and enthalpies of formation. For example, the standard enthalpies of formation of perfluoro(2-methyl-3-oxa)hexanoic and perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acids have been measured, providing valuable thermodynamic data that could be extrapolated to Perfluoro-3,6-dioxadecanoic acid .

Case Studies

In terms of biological impact, studies on related perfluoro fatty acids, such as perfluorododecanoic acid, have shown hepatotoxic effects in male rats, including changes in liver weight, serum triglyceride concentrations, and induction of peroxisome proliferator-activated receptor (PPAR) target genes. These findings suggest that Perfluoro-3,6-dioxadecanoic acid could potentially exhibit similar toxicological profiles, warranting further investigation .

科学的研究の応用

Surface Chemistry and Surfactant Applications

A series of perfluoro-dioxanoic acid ester fluorocarbon surfactants were synthesized, showcasing their application in reducing surface tensions of organic solvents significantly. These surfactants have low surface tension and can reduce the surface tensions of organic solvents by 40–83%. Their critical micelle concentrations in solvents with different polarities were identified, offering insights into their potential applications in surface chemistry and as surfactants in various industrial processes (Han et al., 2009).

Environmental Science and Pollutant Extraction

Perfluorinated compounds (PFCs), which are closely related to Perfluoro-3,6-dioxadecanoic acid, have been utilized in the extraction of trace pollutants from environmental water samples. Chitosan-coated octadecyl-functionalized magnetite nanoparticles were synthesized and used as an adsorbent for PFCs, demonstrating their application in environmental remediation and pollution control (Zhang et al., 2010).

Safety and Toxicology

Research into the safety and environmental impact of perfluorinated substances, including Perfluoro-3,6-dioxadecanoic acid analogs, is crucial. Studies on ADONA (a replacement for PFOA) quantified body burdens of various perfluorinated substances in populations exposed via drinking water. This research underscores the importance of monitoring and managing the environmental and health impacts of perfluorinated compounds (Fromme et al., 2017).

Material Sciences and Polymer Production

Perfluoro-3,6-dioxadecanoic acid and its derivatives are used in the manufacture of fluoropolymers, serving as polymer production aids. These substances facilitate the production of materials that are resistant to heat, chemicals, and electrical conductivity, finding applications in various industrial and consumer products. The safety assessment for such uses, especially in food contact materials, has been thoroughly evaluated, ensuring consumer safety (Flavourings, 2014).

Safety And Hazards

Perfluoro-3,6-dioxadecanoic acid is harmful if swallowed, in contact with skin, or inhaled. It can cause severe skin burns, eye damage, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

将来の方向性

PFAS, including Perfluoro-3,6-dioxadecanoic acid, are a large family of “forever chemicals” that have become ubiquitous environmental contaminants. They have been associated with adverse pregnancy outcomes in women and experimental research models . Future work is needed to determine the mechanisms of action of PFAS towards placental trophoblasts .

特性

IUPAC Name |

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF15O4/c9-2(10,1(24)25)26-7(20,21)8(22,23)27-6(18,19)4(13,14)3(11,12)5(15,16)17/h(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSAKBBLKCJDCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF15O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381073 | |

| Record name | Perfluoro-3,6-dioxadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluoro-3,6-dioxadecanoic acid | |

CAS RN |

137780-69-9 | |

| Record name | Perfluoro-3,6-dioxadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 137780-69-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)